2-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide

描述

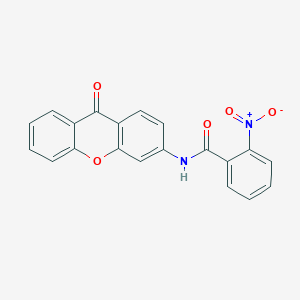

2-Nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide is a nitro-substituted benzamide derivative featuring a xanthen-9-one (9-oxo-9H-xanthene) moiety. The xanthene core consists of a tricyclic aromatic system with one oxygen atom, contributing to its planar, rigid structure. The nitro group at the 2-position of the benzamide and the amide linkage to the xanthen-3-yl group define its electronic and steric properties.

This compound’s structural uniqueness lies in its xanthene substituent, which distinguishes it from simpler nitrobenzamide derivatives. The xanthene moiety may confer enhanced photophysical properties, solubility characteristics, and biological activity profiles compared to smaller aromatic systems.

属性

IUPAC Name |

2-nitro-N-(9-oxoxanthen-3-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N2O5/c23-19-14-6-2-4-8-17(14)27-18-11-12(9-10-15(18)19)21-20(24)13-5-1-3-7-16(13)22(25)26/h1-11H,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCTYCVTXJOCLGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 2-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide typically involves the nitration of N-(9-oxo-9H-xanthen-3-yl)benzamide. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration of the benzamide group. Industrial production methods may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity.

化学反应分析

2-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other nucleophiles under appropriate conditions.

Oxidation: The compound can be oxidized to form different oxidation products depending on the oxidizing agents and conditions used.

Common reagents and conditions for these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed.

科学研究应用

2-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide has a wide range of scientific research applications, including:

Organic Electronics: The compound is used in the development of organic electronic devices due to its unique electronic properties.

Pharmaceutical Development: It is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Biological Research: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

Industrial Applications: It is used in the production of fine chemicals and as a reagent in various industrial processes.

作用机制

The mechanism of action of 2-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or signaling pathways, resulting in the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

相似化合物的比较

Comparison with Structural Analogs

Key Observations :

- Rigidity vs. Flexibility: The xanthene derivative’s rigid tricyclic system contrasts with the flexible tetrahydrodiazepinone backbone in compound 2g .

- Substituent Effects : The 5-nitrothiazole group in introduces heterocyclic aromaticity, while the xanthene group provides extended conjugation and steric bulk.

- Synthetic Challenges : Xanthene-containing compounds may require specialized purification steps due to their high molecular weight and low solubility, unlike smaller analogs like compound I, which crystallize readily .

Crystallographic and Hydrogen-Bonding Patterns

Table 2: Crystallographic Data and Hydrogen-Bonding Interactions

Key Observations :

- Hydrogen-Bonding Networks : Compound I forms C(4) chains via N–H⋯O bonds and edge-fused R44(30) rings through C–H⋯O interactions . The xanthene derivative may exhibit similar patterns but with reduced crystallinity due to steric hindrance.

- Planarity : The amide group in compound I is nearly planar (average deviation: 0.0294 Å), a feature shared with thiazole derivatives . The xanthene group’s bulk may distort planarity, affecting intermolecular interactions.

Key Observations :

- Antimicrobial vs. Antiviral : Nitrobenzamides with heterocyclic substituents (e.g., thiazole) show antiviral activity, while nitro-phenyl derivatives exhibit broader antimicrobial effects .

生物活性

2-Nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory research. This article explores its biological activity, mechanism of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a nitro group and a xanthone core structure. The synthesis typically involves the nitration of N-(9-oxo-9H-xanthen-3-yl)benzamide using concentrated nitric acid and sulfuric acid under controlled conditions to ensure selective nitration.

The biological activity of this compound is primarily attributed to its interaction with topoisomerase II , an enzyme critical for DNA replication and repair. The compound intercalates into DNA, disrupting the function of topoisomerase II, which leads to the inhibition of cancer cell proliferation. Molecular docking studies indicate that it binds through hydrogen bonds and π-stacking interactions.

Biological Activities

Research has demonstrated that this compound exhibits several biological activities:

- Anticancer Activity :

-

Anti-inflammatory Properties :

- It has been studied for its ability to modulate pro-inflammatory and anti-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

- Antimicrobial Effects :

Case Studies

Several studies highlight the effectiveness of this compound:

Study 1: Antiproliferative Activity

A study evaluated the antiproliferative activity of various xanthone derivatives, including this compound, against a panel of tumor cell lines. The results showed that this compound exhibited significant inhibitory effects on cell viability compared to standard anticancer drugs like etoposide .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways involved in the anticancer effects of xanthone derivatives. It was found that these compounds could modulate the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress, further supporting their potential therapeutic applications.

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。